Hexahydro-1,3,5-trioctyl-1,3,5-triazine
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Overview
Description
Hexahydro-1,3,5-trioctyl-1,3,5-triazine is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1,3,5-trioctyl-1,3,5-triazine can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of octylamine and formaldehyde under controlled conditions to form the desired triazine compound. The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,3,5-trioctyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The nitrogen atoms in the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
Hexahydro-1,3,5-trioctyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of hexahydro-1,3,5-trioctyl-1,3,5-triazine involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It also inhibits the synthesis of essential enzymes, thereby affecting cellular metabolism. The molecular targets include membrane proteins and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Hexahydro-1,3,5-trioctyl-1,3,5-triazine can be compared with other similar compounds such as:
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: This compound has similar structural features but different alkyl substituents, leading to variations in chemical reactivity and applications.
Hexahydro-1,3,5-triethyl-1,3,5-triazine: Known for its antimicrobial properties, it shares similar mechanisms of action but differs in its specific applications.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): An explosive compound with distinct chemical properties and applications in the military.
This compound stands out due to its unique combination of chemical stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
94279-01-3 |
---|---|
Molecular Formula |
C27H57N3 |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
1,3,5-trioctyl-1,3,5-triazinane |
InChI |
InChI=1S/C27H57N3/c1-4-7-10-13-16-19-22-28-25-29(23-20-17-14-11-8-5-2)27-30(26-28)24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI Key |
CHPWHRVLSQHJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CN(CN(C1)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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